molecular formula C8H11NO3 B1270500 5-[(Dimethylamino)methyl]-2-furoic acid CAS No. 86649-59-4

5-[(Dimethylamino)methyl]-2-furoic acid

Cat. No.: B1270500
CAS No.: 86649-59-4
M. Wt: 169.18 g/mol
InChI Key: LLPIDIFMBNAYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Dimethylamino)methyl]-2-furoic acid is an organic compound with the molecular formula C8H11NO3 It is a derivative of furan, a heterocyclic aromatic compound, and contains a dimethylamino group attached to the furan ring

Biochemical Analysis

Biochemical Properties

5-[(Dimethylamino)methyl]-2-furoic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where it can act as a nucleophile due to the presence of the dimethylamino group. It interacts with enzymes such as esterases and proteases, which can catalyze the hydrolysis of ester and amide bonds, respectively. The nature of these interactions often involves the formation of transient covalent bonds between the compound and the active site of the enzyme, leading to changes in the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, this compound can modulate the downstream signaling cascades, leading to alterations in gene expression and cellular metabolism. Additionally, this compound has been shown to affect the proliferation and differentiation of certain cell types, highlighting its potential as a modulator of cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For example, this compound can inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions often lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained activation or inhibition of signaling pathways. These long-term effects are particularly evident in in vitro studies, where continuous treatment with the compound can result in significant changes in cell behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse outcomes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Additionally, high doses of this compound can cause toxic effects, such as liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway includes its conversion to metabolites through the action of cytochrome P450 enzymes, which catalyze the oxidation of the compound. This metabolic process can lead to the formation of reactive intermediates that may further interact with other biomolecules, affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways underscores its potential impact on overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. For instance, certain transporters may actively transport this compound into the cytoplasm, where it can exert its biochemical effects. The distribution of the compound within tissues can also influence its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with other biomolecules and its overall biochemical activity. For example, localization to the nucleus may enable the compound to directly influence gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Dimethylamino)methyl]-2-furoic acid typically involves the reaction of 5-chloromethyl-furan-2-carboxylic acid ethyl ester with dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like N,N-dimethylformamide at room temperature. The resulting product is then hydrolyzed to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(Dimethylamino)methyl]-2-furoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

5-[(Dimethylamino)methyl]-2-furoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Dimethylamino)methyl]-2-furancarboxylic acid
  • 5-[(Dimethylamino)methyl]furan-2-carboxylic acid
  • 2-[(Dimethylamino)methyl]furan-2-ylmethylsulfanyl ethanamine

Uniqueness

5-[(Dimethylamino)methyl]-2-furoic acid is unique due to its specific combination of a dimethylamino group and a furan ring. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to similar compounds.

Properties

IUPAC Name

5-[(dimethylamino)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-9(2)5-6-3-4-7(12-6)8(10)11/h3-4H,5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPIDIFMBNAYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355571
Record name 5-[(Dimethylamino)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86649-59-4
Record name 5-[(Dimethylamino)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Dimethylamino)methyl]-2-furoic acid
Reactant of Route 2
Reactant of Route 2
5-[(Dimethylamino)methyl]-2-furoic acid
Reactant of Route 3
Reactant of Route 3
5-[(Dimethylamino)methyl]-2-furoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-[(Dimethylamino)methyl]-2-furoic acid
Reactant of Route 5
Reactant of Route 5
5-[(Dimethylamino)methyl]-2-furoic acid
Reactant of Route 6
Reactant of Route 6
5-[(Dimethylamino)methyl]-2-furoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.